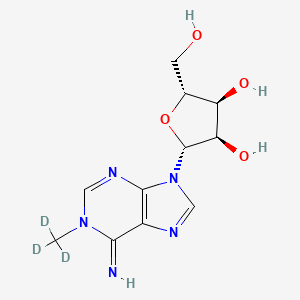

1-Methyl Adenosine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

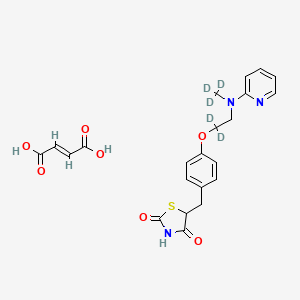

1-Methyl Adenosine-d3 is a deuterium-labeled analog of 1-Methyl Adenosine, a modified nucleoside produced during the processing of transfer RNA by methyltransferases . This compound is primarily used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

1-Methyl Adenosine-d3 can be synthesized through two main reaction types: enzymatic catalysis and the reaction of RNA with specific alkylating agents . The industrial production methods involve the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium, is employed to affect the pharmacokinetic and metabolic profiles of drugs .

Analyse Des Réactions Chimiques

1-Methyl Adenosine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-Methyl Adenosine-d3 has a wide range of scientific research applications, including:

Cancer Research: It is used as a potential biomarker for early cancer detection due to its elevated urinary excretion in various cancer forms.

Autoimmune Diseases: Its levels rise during active rheumatoid arthritis, making it a promising indicator for this condition.

Metabolomics: It is used in the study of metabolites and metabolic pathways.

Biomarker Discovery: It helps in identifying new biomarkers for various diseases.

Drug Discovery: It is used in the development and testing of new drugs.

Mécanisme D'action

The mechanism of action of 1-Methyl Adenosine-d3 involves its role as a post-transcriptionally modified RNA molecule. It plays a pivotal role in the regulation of various biological functions and activities, including cancer cell invasion, proliferation, and cell cycle regulation .

Comparaison Avec Des Composés Similaires

1-Methyl Adenosine-d3 is compared with other similar compounds such as:

1-Methyladenosine: This compound is an RNA modification that arises through distinct processes, including enzymatic catalysis and the alkylation of RNA by specific agents.

N1-Methyladenosine:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .

Propriétés

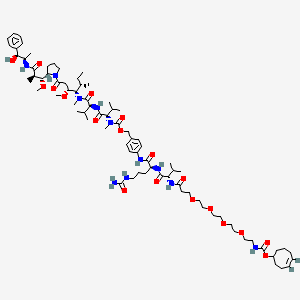

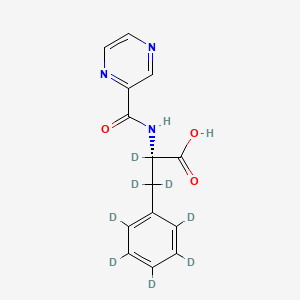

Formule moléculaire |

C11H15N5O4 |

|---|---|

Poids moléculaire |

284.29 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-imino-1-(trideuteriomethyl)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |

Clé InChI |

GFYLSDSUCHVORB-YZLHILBGSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canonique |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)

![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)